Methyl 2-amino-6-hydroxybenzoate

Übersicht

Beschreibung

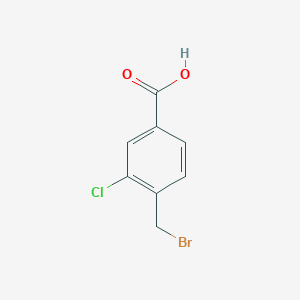

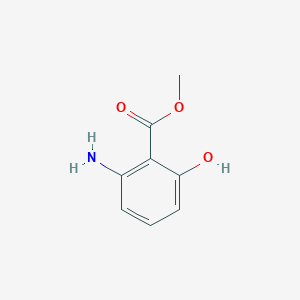

“Methyl 2-amino-6-hydroxybenzoate” is a chemical compound with the molecular formula C8H9NO3 . It is used as an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide .

Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-6-hydroxybenzoate” has been determined by single crystal X-ray diffraction . It crystallizes in the orthorhombic space group P212121 . The Density Functional Theory (DFT) has been used to compute HOMO–LUMO energy levels, predict the reactivity of substituents (NH2 and OH), and determine the nucleophilic character of these two groups .Physical And Chemical Properties Analysis

“Methyl 2-amino-6-hydroxybenzoate” has a molecular weight of 167.162 Da . Its physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume have been predicted .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Methyl 2-amino-6-hydroxybenzoate, also known as 6-hydroxymethylbenzo[a]pyrene, has shown significant applications in antitumor research. Studies like Kashiyama et al. (1999) in "Journal of Medicinal Chemistry" have identified this compound as a major metabolite in cancer cell lines, with differential uptake and metabolism potentially underlying its selective profile of anticancer activity (Kashiyama et al., 1999). Similarly, Chua et al. (2000) in "Cancer Research" highlighted the role of Cyp1A1 in modulating the antitumor properties of similar compounds, where 6-hydroxymethylbenzo[a]pyrene was identified as the main inactive metabolite (Chua et al., 2000).

Cosmetic and Pharmaceutical Applications

In the realm of cosmetics and pharmaceuticals, methyl 4-hydroxybenzoate, closely related to methyl 2-amino-6-hydroxybenzoate, has been extensively studied. Sharfalddin et al. (2020) in "PLoS ONE" discussed its role as an antimicrobial agent used in cosmetics, personal-care products, and as a food preservative (Sharfalddin et al., 2020). Moreover, Soni et al. (2002) in "Food and Chemical Toxicology" evaluated the health aspects of methyl paraben, a derivative of hydroxybenzoic acid, which is used for similar purposes (Soni et al., 2002).

Environmental Impact

Concerning environmental impact, Haman et al. (2015) in "Water Research" reviewed the occurrence, fate, and behavior of parabens (esters of para-hydroxybenzoic acid) in aquatic environments, providing insights into the environmental implications of such compounds (Haman et al., 2015). Additionally, Lanzafame et al. (2017) in "Molecules" studied the degradation of methyl 2-aminobenzoate (methyl anthranilate) under specific conditions, highlighting the environmental degradation pathways (Lanzafame et al., 2017).

Safety And Hazards

The safety data sheet for “Methyl 2-amino-6-hydroxybenzoate” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, and harmful to aquatic life . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Eigenschaften

IUPAC Name |

methyl 2-amino-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDGFJYGNNWRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615409 | |

| Record name | Methyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-6-hydroxybenzoate | |

CAS RN |

64241-01-6 | |

| Record name | Methyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)